molecular formula C12H20S3 B12807575 7,14,15-Trithiadispiro(5.1.5.2)pentadecane CAS No. 179-01-1

7,14,15-Trithiadispiro(5.1.5.2)pentadecane

Cat. No.: B12807575
CAS No.: 179-01-1
M. Wt: 260.5 g/mol
InChI Key: JMYOFHYPWLGLKX-UHFFFAOYSA-N
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Description

7,14,15-Trithiadispiro(5.1.5.2)pentadecane is a unique organic compound characterized by its complex spirocyclic structure. It has the molecular formula C₁₂H₂₀S₃ and a molecular weight of 260.482 g/mol . This compound is notable for its three sulfur atoms incorporated into a spirocyclic framework, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,14,15-Trithiadispiro(5.1.5.2)pentadecane typically involves the reaction of cyclohexanone with hydrogen sulfide in the presence of a base . The reaction proceeds through the formation of intermediate thioketones, which subsequently undergo cyclization to form the spirocyclic structure.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with optimization for larger scales. This includes controlling reaction temperatures, pressures, and using catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7,14,15-Trithiadispiro(5.1.5.2)pentadecane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions at specific carbon or sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents or nucleophiles can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted spirocyclic derivatives.

Scientific Research Applications

7,14,15-Trithiadispiro(5.1.5.2)pentadecane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7,14,15-Trithiadispiro(5.1.5.2)pentadecane involves interactions with molecular targets through its sulfur atoms. These interactions can modulate biological pathways, although detailed mechanisms are still under investigation. The spirocyclic structure allows for unique binding properties, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

  • 3,3,5,5-Bis-pentamethylene-1,2,4-trithiolane
  • Spirocyclohexyl-1,2,4-trithiolane
  • 3,3,5,5-Bis(pentamethylene)-1,2,4-trithiolane

Comparison: 7,14,15-Trithiadispiro(5.1.5.2)pentadecane is unique due to its specific spirocyclic structure with three sulfur atoms, which imparts distinct chemical and physical properties compared to other similar compounds. Its stability and reactivity profile make it a valuable compound for various applications .

Properties

CAS No.

179-01-1

Molecular Formula

C12H20S3

Molecular Weight

260.5 g/mol

IUPAC Name

7,14,15-trithiadispiro[5.1.58.26]pentadecane

InChI

InChI=1S/C12H20S3/c1-3-7-11(8-4-1)13-12(15-14-11)9-5-2-6-10-12/h1-10H2

InChI Key

JMYOFHYPWLGLKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)SC3(CCCCC3)SS2

Origin of Product

United States

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